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Compound Name: TG 100801

Cat. No.: B1682778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of

TG100801, a topically administered prodrug, in various animal models of ocular diseases. The

following sections detail the mechanism of action, pharmacokinetic profile, and efficacy of

TG100801, along with detailed protocols for its application in relevant animal studies.

Introduction
TG100801 is a topically applied kinase inhibitor investigated for its potential in treating posterior

segment diseases such as age-related macular degeneration (AMD), diabetic macular edema,

and proliferative diabetic retinopathy.[1] It is a prodrug that is converted to its active metabolite,

TG100572, by ocular esterases following topical administration.[2] TG100572 is a multi-

targeted tyrosine kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor

Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src kinases,

which are critical mediators of angiogenesis, vascular leakage, and inflammation.[1][3] This

non-invasive, eye drop formulation is designed to deliver therapeutic concentrations of the

active drug to the back of the eye, minimizing systemic exposure and potential side effects.[2]

[4][5]

Mechanism of Action
Upon topical instillation, TG100801 penetrates the eye and is converted into its active form,

TG100572.[1][2] TG100572 exerts its therapeutic effects by inhibiting key signaling pathways
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involved in ocular neovascularization and edema.[6] The primary targets are VEGFR, PDGFR,

and Src kinases.[3] Inhibition of these kinases leads to the induction of apoptosis in

proliferating endothelial cells responsible for neovascularization and a reduction in

inflammatory processes.[1][7]
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Figure 1: TG100801 Mechanism of Action.
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Pharmacokinetics and Ocular Distribution
Animal studies have demonstrated that topical administration of TG100801 effectively delivers

the active metabolite, TG100572, to the posterior segment of the eye. The prodrug formulation

enhances ocular penetration.[4][5] Pharmacokinetic studies in mice, rats, rabbits, dogs, and

mini-pigs have shown that therapeutic concentrations are achieved in the retina and choroid.[2]

A key advantage of topical administration is the minimal systemic exposure, with plasma levels

of both TG100801 and TG100572 being below the limit of quantitation.[2][4][5][6]

Table 1: Pharmacokinetic Parameters of Topically Delivered TG100801 in Rodents[6]

Species PK Parameter Retina Sclera/Choroid Plasma

Mouse TG100801

Cmax (nM) 242 1,680

Tmax (h) 1 1 NA

TG100572

Cmax (nM) 97 2,460

Tmax (h) 0.5 1 NA

Rat TG100801

Cmax (nM)
Higher than

TG100572

Higher than

TG100572
Not Reported

TG100572

Cmax (nM)
Lower than

TG100801

Lower than

TG100801
Not Reported

LOD: Limit of Detection; NA: Not Applicable. In rats, a more gradual conversion of the prodrug

was observed.

A radiotracer study in rabbits using 14C-TG100801 confirmed significant local absorption into

ocular tissues with no detectable contralateral exposure.[6] The primary route of delivery to the

back of the eye is suggested to be non-corneal.[2]
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Efficacy in Animal Models
Laser-Induced Choroidal Neovascularization (CNV) in
Mice
Topical administration of TG100801 has been shown to significantly suppress the development

of laser-induced CNV in mice, a standard model for wet AMD.

Table 2: Efficacy of Topical TG100801 in Mouse CNV Model

Treatment
Group

Dosing
Regimen

Duration
Reduction in
CNV Area

Reference

5 mg/ml

TG100801

Three times a

day
14 days 40% (p<0.05) [3]

0.6% or 1%

TG100801
Twice a day 14 days

Significant

suppression
[6]

0.61% w/v

TG100801
Not specified Not specified 46% [8]

Retinal Vein Occlusion (RVO) Model in Rats
In a rat model of retinal vein occlusion, topical TG100801 reduced retinal edema and

fluorescein leakage.

Table 3: Efficacy of Topical TG100801 in Rat RVO Model[6]

Treatment Group Dosing Regimen Duration Outcome

0.3%, 0.6%, or 1%

TG100801

5 applications over 3

days
3 days

Reduced fluorescein

leakage and retinal

thickening

Experimental Protocols
Protocol for Topical Ocular Administration
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This protocol is a general guideline for the topical application of TG100801 in small animals.

Topical Administration Workflow

Start

Animal Preparation
(Anesthesia if required)

Prepare TG100801 Solution
(e.g., 0.6% or 1%)

Administer Eye Drop
(10-50 µL) to Cornea

Post-Dosing Monitoring
(Slit-lamp examination for tolerability)

Repeat Dosing as per Schedule
(e.g., twice daily)

Yes

Proceed to Efficacy or
Pharmacokinetic Analysis

No

End
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Figure 2: Topical Ocular Administration Workflow.

Materials:

TG100801 solution (e.g., 0.3%, 0.6%, 1% w/v in a suitable vehicle)

Micropipette and sterile tips

Anesthetic (if required for animal restraint)

Slit lamp for ocular examination

Procedure:

Prepare the TG100801 formulation at the desired concentration.

Lightly restrain the animal. Anesthesia may be used if necessary to prevent blinking and

ensure accurate dosing.

Using a micropipette, instill a single drop (typically 10 µL for mice and rats, 40-50 µL for

rabbits) onto the center of the cornea.[2][6]

Allow the animal to recover.

Monitor for any signs of ocular irritation using a slit lamp.[6]

Repeat the administration as required by the study design (e.g., twice or three times daily).

[3][6]

Protocol for Laser-Induced Choroidal
Neovascularization (CNV) Model in Mice
This protocol describes the induction and assessment of CNV in mice, followed by treatment

with topical TG100801.
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Laser-Induced CNV Model Workflow

Start

Anesthetize Mouse and
Dilate Pupils

Induce Laser Photocoagulation
to Rupture Bruch's Membrane

Initiate Topical TG100801 Treatment
(e.g., twice daily for 14 days)

After 14 Days, Perfuse with
Fluorescein-labeled Dextran

Euthanize and Enucleate Eyes,
Prepare Choroidal Flat Mounts

Image Flat Mounts using
Fluorescence Microscopy

Quantify CNV Area
using Image Analysis Software

End
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Figure 3: Workflow for CNV Model and Analysis.
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Materials:

C57BL/6 mice

Anesthetic cocktail (e.g., ketamine/xylazine)

Pupil dilating agent (e.g., tropicamide)

Argon laser photocoagulator

Fluorescein-labeled dextran

Phosphate-buffered saline (PBS)

Fixative (e.g., 10% phosphate-buffered formalin)

Dissecting microscope and tools

Fluorescence microscope with imaging software

Procedure:

Anesthetize the mice and dilate their pupils.

Using a slit lamp delivery system, create laser spots around the optic nerve to rupture

Bruch's membrane. The formation of a bubble indicates a successful rupture.[6]

Initiate topical TG100801 or vehicle treatment as described in Protocol 5.1. Continue for 14

days.[3][6]

On day 14, anesthetize the mice and perfuse them with fluorescein-labeled dextran through

the left ventricle.[6]

Euthanize the animals and enucleate the eyes. Fix the eyes for one hour.

Dissect the cornea and lens, and prepare a flat mount of the choroid and sclera.

Capture images of the CNV lesions using a fluorescence microscope.
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Measure the area of CNV at each rupture site using image analysis software.[3]

Protocol for Pharmacokinetic Studies
This protocol outlines the procedure for determining the concentration of TG100801 and

TG100572 in ocular tissues.

Materials:

TG100801 solution

Study animals (mice, rabbits, etc.)

Dissection tools

RIPA buffer for tissue homogenization

Acetonitrile for analyte extraction

LC/MS/MS system

Data analysis software (e.g., WINNONLIN)

Procedure:

Administer a single topical dose of TG100801 to the study animals.[2]

At various time points post-administration, euthanize the animals and collect ocular tissues

(e.g., retina, choroid, sclera) and plasma samples.[2]

For smaller animals like mice, tissues from multiple eyes may be pooled.[2][6]

Weigh the collected tissues and homogenize them in RIPA buffer.[2]

Extract TG100801 and TG100572 from the homogenates using acetonitrile.[2]

Quantify the concentration of both compounds using a validated LC/MS/MS assay.[2]

Normalize the concentrations by tissue weight.[2]
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Analyze the data using pharmacokinetic software to determine parameters like Cmax, Tmax,

and half-life.[2]

Safety and Tolerability
In animal studies, topical administration of TG100801 was well-tolerated. No adverse safety

signals, such as weight loss, were observed even with prolonged dosing schedules.[4][5][6]

Mild and transient ocular irritation, such as blinking and squinting, has been noted in some

studies.[9] Importantly, systemic exposure to both TG100801 and its active metabolite

TG100572 remained below the limits of detection, highlighting the safety profile of this topical

delivery approach.[2][4][5][6]

Conclusion
Topical administration of TG100801 represents a promising non-invasive therapeutic strategy

for posterior segment eye diseases. Preclinical animal studies have consistently demonstrated

its ability to deliver therapeutic concentrations of the active multi-kinase inhibitor TG100572 to

the retina and choroid, leading to significant efficacy in models of CNV and retinal edema. The

detailed protocols provided herein serve as a guide for researchers to further investigate the

potential of TG100801 and similar topical formulations in ophthalmology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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